

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinoxaline

Cat. No.: B128128

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of **2-(Trifluoromethyl)quinoxaline**. The information is intended to support research and development efforts in medicinal chemistry and materials science.

Core Molecular Structure and Identifiers

2-(Trifluoromethyl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a trifluoromethyl group at the 2-position. The quinoxaline structure is a fusion of a benzene ring and a pyrazine ring. The trifluoromethyl group is a key structural motif in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.^{[1][2]}

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the quinoxaline ring system.^[1] This makes it a valuable building block for the synthesis of a wide range of biologically active compounds.^[3]

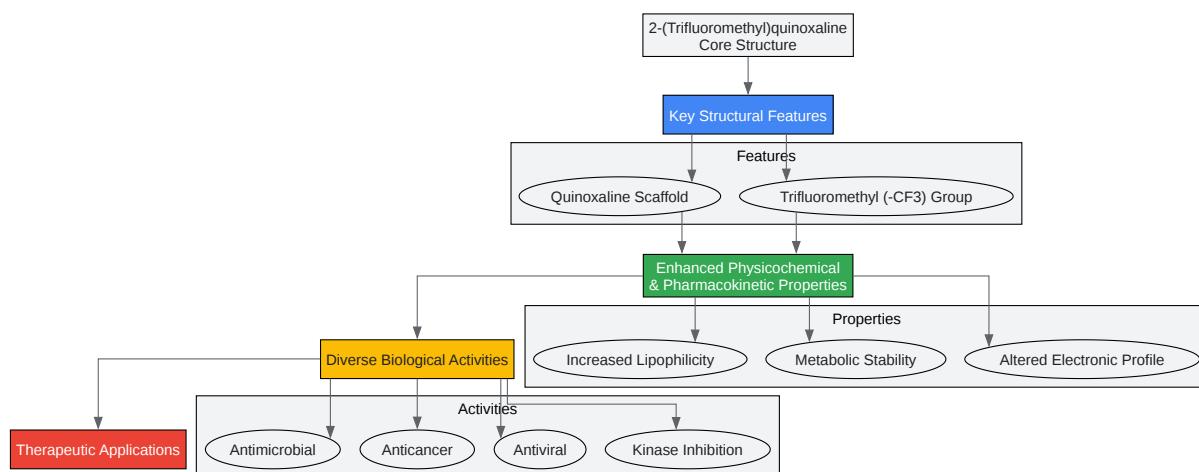
Identifier	Value
IUPAC Name	2-(Trifluoromethyl)quinoxaline
CAS Number	148853-42-3[4]
Molecular Formula	C ₉ H ₅ F ₃ N ₂ [4]
Molecular Weight	198.14 g/mol [4]
SMILES String	FC(F)(F)c1cnc2ccccc2n1
InChI Key	YIQVNKFWTSLVSA-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of **2-(Trifluoromethyl)quinoxaline** are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

Property	Value	Source
Physical Form	Powder	
Melting Point	60-65 °C	
Assay Purity	97%	

Reactivity and Applications


2-(Trifluoromethyl)quinoxaline serves as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of derivative compounds.[1] Quinoxaline derivatives, in general, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][5][6][7][8][9]

The introduction of a trifluoromethyl group into the quinoxaline scaffold has been shown to significantly increase anti-mycobacterial activity in certain derivatives.[2] Furthermore, derivatives of **2-(Trifluoromethyl)quinoxaline** are explored as kinase inhibitors, which are relevant for treating cancers and autoimmune disorders.[1] For instance, related compounds

have been identified as inhibitors of type III receptor tyrosine kinases like c-KIT, PDGFR, and FLT3.^[1]

Logical Relationship: From Core Structure to Biological Activity

The following diagram illustrates the logical progression from the core chemical structure to its potential therapeutic applications, driven by the key functional groups.

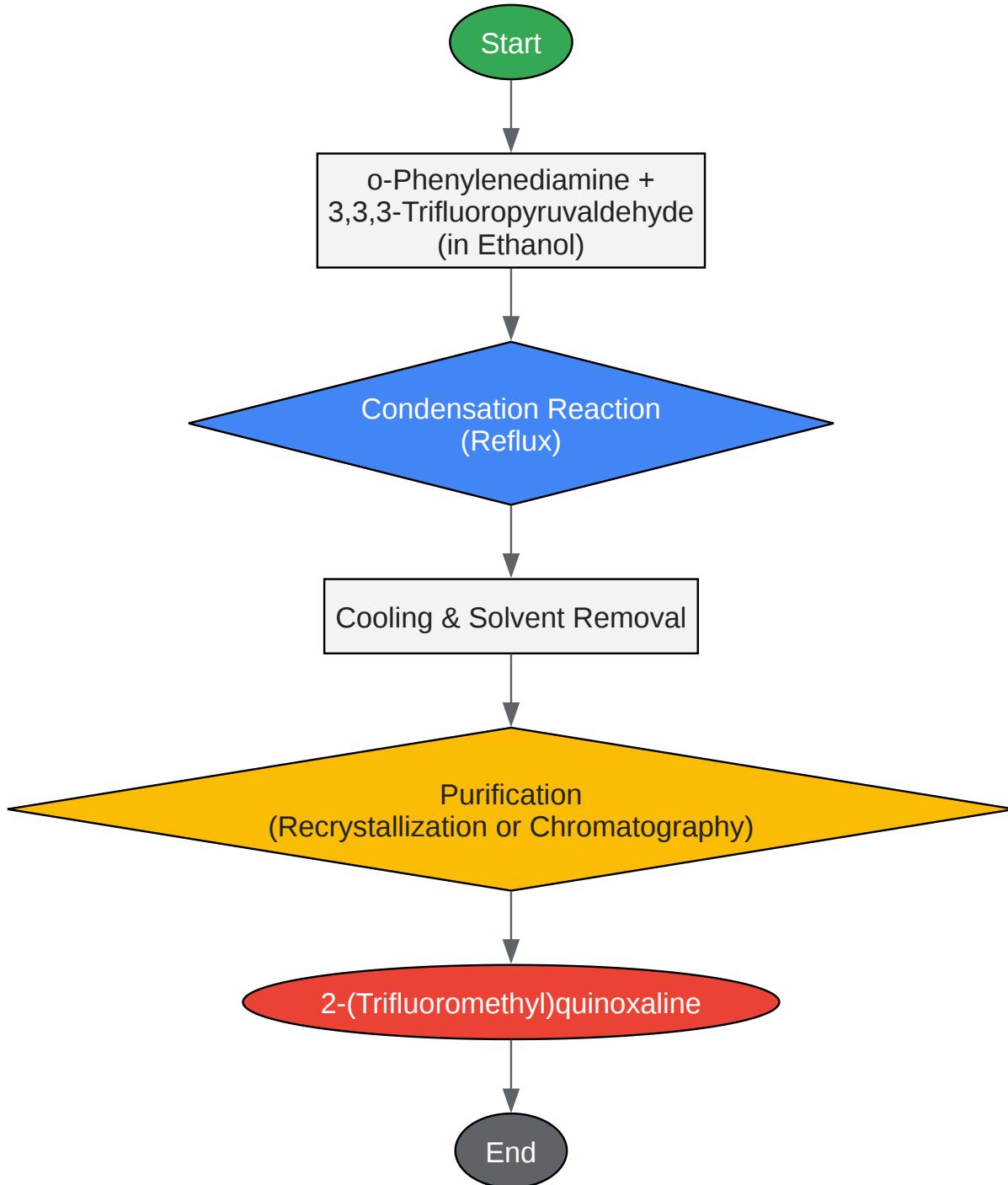
[Click to download full resolution via product page](#)

Structure-Activity Relationship Flowchart.

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)quinoxaline

A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[\[10\]](#) For **2-(Trifluoromethyl)quinoxaline**, a plausible synthetic route would involve the reaction of o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl equivalent.


Materials:

- o-Phenylenediamine
- 3,3,3-Trifluoropyruvaldehyde (or a suitable precursor/equivalent)
- Ethanol or Acetic Acid (as solvent)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in the chosen solvent (e.g., ethanol).
- Under an inert atmosphere, add the 3,3,3-trifluoropyruvaldehyde equivalent (1 to 1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure **2-(Trifluoromethyl)quinoxaline**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

General synthesis workflow for 2-(Trifluoromethyl)quinoxaline.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving approximately 5-10 mg of purified **2-(Trifluoromethyl)quinoxaline** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire ^1H , ^{13}C , and ^{19}F NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
- For ^1H NMR, expect signals in the aromatic region (approx. 7.5-9.5 ppm).
- For ^{19}F NMR, a singlet corresponding to the $-\text{CF}_3$ group is expected.
- For ^{13}C NMR, signals for the aromatic carbons and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling) would be observed.

Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
- The expected molecular ion peak $[\text{M}+\text{H}]^+$ would be observed at m/z 199.14.

Safety Information

2-(Trifluoromethyl)quinoxaline is classified as hazardous. Researchers must handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Information	Details
GHS Pictograms	
Signal Word	Danger
Hazard Statements	H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261, P264, P271, P301 + P310, P302 + P352, P305 + P351 + P338
Target Organs	Respiratory system

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Morpholino-3-(trifluoromethyl)quinoxaline | Benchchem [benchchem.com]
- 2. Synthesis and Characterization of Novel 2-Acy1-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-(trifluoromethyl)quinoxaline|CAS 254732-51-9 [benchchem.com]
- 4. 2-(TRIFLUOROMETHYL)QUINOXALINE | 148853-42-3 [chemicalbook.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Trifluoromethyl)quinoxaline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128128#structure-and-properties-of-2-trifluoromethyl-quinoxaline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com